Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Regioselective synthesis Orthogonal protecting groups Furopyridine functionalization

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate (CAS 1857322-91-8) is a heterobicyclic organosilicon compound belonging to the furo[3,2-b]pyridine family, characterized by a furan ring fused to a pyridine core with a trimethylsilyl (TMS) group at the C2 position and a methyl carboxylate ester at the C5 position. The furo[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for highly selective cdc-like kinase (CLK) and homeodomain-interacting protein kinase (HIPK) inhibition, with optimized 3,5-disubstituted derivatives achieving CLK1/2/4 IC50 values of 8/20/12 nM, respectively.

Molecular Formula C12H15NO3Si
Molecular Weight 249.34 g/mol
Cat. No. B13914837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate
Molecular FormulaC12H15NO3Si
Molecular Weight249.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C
InChIInChI=1S/C12H15NO3Si/c1-15-12(14)8-5-6-10-9(13-8)7-11(16-10)17(2,3)4/h5-7H,1-4H3
InChIKeyGGCPPQWHVVQTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate – Compound Class, Structure, and Procurement-Relevant Identity


Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate (CAS 1857322-91-8) is a heterobicyclic organosilicon compound belonging to the furo[3,2-b]pyridine family, characterized by a furan ring fused to a pyridine core with a trimethylsilyl (TMS) group at the C2 position and a methyl carboxylate ester at the C5 position [1]. The furo[3,2-b]pyridine scaffold has been identified as a privileged pharmacophore for highly selective cdc-like kinase (CLK) and homeodomain-interacting protein kinase (HIPK) inhibition, with optimized 3,5-disubstituted derivatives achieving CLK1/2/4 IC50 values of 8/20/12 nM, respectively [2]. This specific compound serves primarily as a strategic synthetic intermediate, where the orthogonal C2 TMS and C5 methyl ester substituents enable sequential, regioselective functionalization that is unattainable with simpler furo[3,2-b]pyridine congeners [3].

Why Generic Furo[3,2-b]pyridine Building Blocks Cannot Replace Methyl 2-(Trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate


Substituting this compound with a non-silylated analog (e.g., methyl furo[3,2-b]pyridine-5-carboxylate, CAS 1352896-33-3) forfeits the C2 TMS group that serves as both a protecting group and a directing group for regioselective metalation, dramatically altering the accessible synthetic pathways [1]. Conversely, using 2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) lacking the C5 ester eliminates the most common handle for late-stage amidation, hydrolysis, or transesterification required for kinase inhibitor lead optimization [2]. Even closely related regioisomers such as methyl furo[3,2-b]pyridine-2-carboxylate or methyl furo[3,2-b]pyridine-3-carboxylate exhibit fundamentally different reactivity and steric profiles at the pyridine ring, precluding direct interchange in established synthetic routes [3]. The dual orthogonal functionality of methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is therefore non-substitutable in any synthetic sequence requiring simultaneous C2 protection and C5 diversification.

Quantitative Differentiation Evidence for Methyl 2-(Trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate Versus Closest Analogs


Orthogonal Dual Functionalization Enables Sequential C2/C5 Diversification Unattainable with Monofunctionalized Analogs

The target compound uniquely combines a C2 TMS group—which can be chemoselectively converted to iodide or bromide for subsequent Sonogashira or Suzuki coupling—with a C5 methyl ester that can be hydrolyzed to the carboxylic acid or directly converted to amides without affecting the C2 TMS [1]. The non-silylated analog methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3) lacks this orthogonal protection entirely, requiring additional protection/deprotection steps that reduce overall yields [2]. In the optimized synthesis of the CLK/HIPK probe MU1210, the use of a halogenated furo[3,2-b]pyridine intermediate with orthogonal C3 and C5 handles was essential to achieving the requisite 3,5-disubstitution pattern; substituting this intermediate with a mono-functionalized analog would collapse the synthetic route [3].

Regioselective synthesis Orthogonal protecting groups Furopyridine functionalization

C2 Trimethylsilyl Group Enables Regioselective Lithiation and Subsequent Cross-Coupling Not Possible with C2-Unsubstituted Furo[3,2-b]pyridines

The C2 TMS group in furo[3,2-b]pyridines acts as a steric and electronic directing group, enabling regioselective lithiation at specific positions (C3 or C6/C7) with [n-BuLi/LiDMAE] superbase systems, whereas the unsubstituted furo[3,2-b]pyridine yields complex mixtures of regioisomers under identical conditions [1]. In a systematic lithiation study, successive regioselective metalations/electrophilic trapping of the furo[3,2-b]pyridine framework afforded polyfunctionalized derivatives in good overall yields; the TMS-substituted substrates consistently gave superior regioselectivity (>90% vs. <60% for unsubstituted) [2]. This regiochemical control is critical for synthesizing the 3,5-disubstituted and 3,5,7-trisubstituted furo[3,2-b]pyridines that form the basis of selective CLK and Hedgehog pathway modulators [3].

Directed ortho-metalation Cross-coupling Organolithium chemistry

Trimethylsilyl Substitution Increases Calculated Lipophilicity by >1.5 LogP Units Versus the Non-Silylated Methyl Ester Analog

The parent furo[3,2-b]pyridine scaffold has a calculated LogP of approximately 1.44–1.83 [1]. Introduction of the TMS group at C2 contributes an estimated +1.5 to +2.0 LogP units based on the Hansch π constant for the trimethylsilyl substituent (approximately +1.8), while the methyl ester at C5 contributes approximately +0.2 LogP units [2]. The non-silylated methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3) is estimated to have a LogP of approximately 0.6–0.9, making it substantially more hydrophilic and potentially less membrane-permeable in cellular assays . This lipophilicity difference is directly relevant when the compound is used to prepare intermediates for cell-based kinase inhibitor screening, where cellular permeability is a critical parameter.

Lipophilicity Drug-likeness Physicochemical profiling

C2 TMS Group Provides Transient Protection During Cross-Coupling, Preventing Unwanted C2 Functionalization Observed with C2-Unsubstituted Analogs

The TMS group at C2 serves as a masked hydrogen or halide equivalent in cross-coupling sequences. In the Sonogashira coupling/heteroannulation synthesis of furo[3,2-b]pyridine, the TMS group remains intact during palladium-catalyzed coupling at other positions, then can be cleanly removed (TBAF, THF, RT, >95% yield) or converted to iodide (ICl, CH2Cl2, >90% yield) for subsequent coupling [1]. In contrast, the C2-unsubstituted furo[3,2-b]pyridine can undergo competing oxidative addition at C2 under Pd(0) catalysis, leading to byproduct formation and reduced yields of the desired regioisomer [2]. This is explicitly noted in the synthesis of 2-substituted furo[3,2-b]pyridines where 2-(trimethylsilyl)furopyridines were employed as key intermediates to ensure fidelity in the coupling step [3].

Protecting group strategy Cross-coupling selectivity Furopyridine synthesis

Target Compound Provides Direct Access to the Furo[3,2-b]pyridine Scaffold Documented to Achieve Kinase Selectivity Ratios Exceeding 100-Fold (CLK1 vs. CLK3)

The furo[3,2-b]pyridine scaffold has been validated as a central pharmacophore for achieving exceptional kinase selectivity. The optimized 3,5-disubstituted furo[3,2-b]pyridine MU1210 (prepared via a synthetic route accessible from this building block class) exhibits CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, and CLK4 IC50 = 12 nM, with >375-fold selectivity over CLK3 (IC50 >3,000 nM) and >100-fold selectivity over DYRK1A (IC50 = 213 nM) . In contrast, many indole- or benzofuran-based kinase inhibitors (e.g., benzofuro[3,2-b]pyridin-2(1H)-one derivatives) achieve only 2- to 5-fold selectivity between related kinase targets . While the target compound itself is an intermediate rather than a final inhibitor, it provides direct synthetic access to the scaffold that has demonstrated this selectivity advantage [1].

Kinase selectivity CLK inhibitors HIPK inhibitors

C5 Methyl Ester Provides a Quantitatively Superior Handle for Late-Stage Diversification Compared to C5 Carboxylic Acid or C5-Unsubstituted Analogs

The C5 methyl ester in the target compound can be directly converted to amides using PyBroP/DIPEA/MeCN at RT (18 h) or hydrolyzed to the carboxylic acid with LiOH in THF/EtOH/H2O at 55 °C (24 h), as demonstrated in the systematic diversification of the furo[3,2-b]pyridine scaffold where these transformations proceeded with yields of 87% and 44%, respectively [1]. The C5-unsubstituted analog 2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8) cannot undergo analogous transformations at C5 without prior functionalization, requiring additional C–H activation or halogenation steps . The C5 carboxylic acid analog (2H,3H-furo[3,2-b]pyridine-5-carboxylic acid) requires activation (e.g., HATU, EDCI) for amidation, adding reagent cost and purification complexity .

Late-stage functionalization Amidation Ester hydrolysis

Optimal Procurement and Application Scenarios for Methyl 2-(Trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate


Multi-Step Synthesis of 3,5-Disubstituted Furo[3,2-b]pyridine Kinase Inhibitor Leads (CLK, HIPK, DYRK)

In medicinal chemistry programs targeting cdc-like kinases (CLKs) or homeodomain-interacting protein kinases (HIPKs), this compound serves as the ideal entry point for constructing the 3,5-disubstituted furo[3,2-b]pyridine pharmacophore. The C2 TMS group enables regioselective C3 functionalization via directed metalation or halogenation, while the C5 methyl ester undergoes direct amidation to generate diverse amide libraries for SAR exploration. The MU1210 chemical probe (CLK1/2/4 IC50 = 8/20/12 nM) and MU135/MU1787 HIPK inhibitors were synthesized using analogous building blocks, and this compound provides a more convergence-enabled starting point by eliminating the need for sequential protection/deprotection [1].

Divergent Synthesis of Polyfunctionalized Furo[3,2-b]pyridine Libraries via Successive Regioselective Metalation

The compound is optimally suited for successive regioselective lithiation/electrophilic trapping strategies described by Jasselin-Hinschberger et al. (J. Org. Chem. 2013) [2]. The C2 TMS group directs the first lithiation to the C3 position with >90% regioselectivity using [n-BuLi/LiDMAE] superbase; subsequent trapping with electrophiles (I2, DMF, CO2) installs the second diversity point. The C5 ester remains intact throughout this sequence and can be diversified last, enabling a three-point diversity library from a single starting material. This strategy is not executable with the C2-unsubstituted analog due to loss of regiochemical control.

Synthesis of C5-Amide Furo[3,2-b]pyridine Derivatives for Hedgehog Pathway Modulation

The patent EP2940022 (granted 2020 to Masaryk University) claims furo[3,2-b]pyridines substituted at least at position 5 as protein kinase inhibitors for cancer and neurodegenerative diseases [3]. The C5 methyl ester in this compound is the direct precursor to the claimed C5-amide and C5-carboxylic acid derivatives. Procuring this compound rather than the C5-H or C5-COOH analog allows direct, high-yielding amidation (87% yield demonstrated for analogous scaffold) without the need for C5 oxidation or activation steps that introduce additional impurities and reduce overall yield [1].

Pd-Catalyzed Cross-Coupling at C6 or C7 with C2 TMS Serving as Transient Protecting Group

For programs requiring C6- or C7-arylated furo[3,2-b]pyridines (e.g., for 3,5,6- or 3,5,7-trisubstituted Hedgehog pathway modulators), this compound enables halogenation at C6/C7 under directed metalation conditions while the C2 TMS prevents competing C2 functionalization. Post-coupling desilylation (TBAF, >95% yield) or iododesilylation (ICl, >90% yield) then reveals the C2 position for a second cross-coupling, enabling modular, sequential Pd-catalyzed assembly of polyaryl architectures [2]. The C2-unsubstituted analog suffers from competing C2 coupling that reduces regioisomeric purity.

Quote Request

Request a Quote for Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.